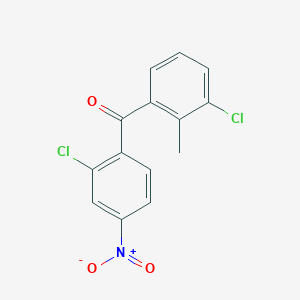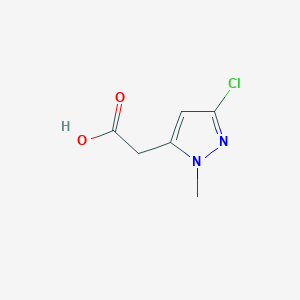![molecular formula C18H15BrF2N2OS2 B12835884 (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine](/img/structure/B12835884.png)
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, a bromodifluoromethyl group, and an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Bromodifluoromethyl Group: This step involves the bromodifluoromethylation of an appropriate intermediate, often using bromodifluoromethylating agents such as bromodifluoromethyl sulfone.
Formation of the Oxazolidine Ring: The final step involves the cyclization of the intermediate with an appropriate amino alcohol under basic conditions to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxazolidine ring or other functional groups.
Substitution: The bromodifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: New derivatives with substituted bromodifluoromethyl groups.
Scientific Research Applications
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: The benzo[d]thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity.
Disrupting Cellular Processes: The bromodifluoromethyl group may interfere with cellular processes, leading to cytotoxic effects.
Modulating Signal Transduction Pathways: The oxazolidine ring can modulate signal transduction pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(chlorodifluoromethyl)oxazolidine
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(iododifluoromethyl)oxazolidine
- (4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(difluoromethyl)oxazolidine
Uniqueness
(4S)-2-(Benzo[d]thiazol-2-ylthio)-4-benzyl-2-(bromodifluoromethyl)oxazolidine is unique due to the presence of the bromodifluoromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15BrF2N2OS2 |
|---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
(4S)-2-(1,3-benzothiazol-2-ylsulfanyl)-4-benzyl-2-[bromo(difluoro)methyl]-1,3-oxazolidine |
InChI |
InChI=1S/C18H15BrF2N2OS2/c19-17(20,21)18(26-16-22-14-8-4-5-9-15(14)25-16)23-13(11-24-18)10-12-6-2-1-3-7-12/h1-9,13,23H,10-11H2/t13-,18?/m0/s1 |
InChI Key |
NERYWKAVJBZQKD-FVRDMJKUSA-N |
Isomeric SMILES |
C1[C@@H](NC(O1)(C(F)(F)Br)SC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(NC(O1)(C(F)(F)Br)SC2=NC3=CC=CC=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12835802.png)






![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)




![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1-(p-fluorophenyl)-3-methyl-](/img/structure/B12835875.png)

